Chlorodimethyl(3-phenylpropyl)silane Chlorodimethyl(3-phenylpropyl)silane
Brand Name: Vulcanchem
CAS No.: 17146-09-7
VCID: VC21020280
InChI: InChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
SMILES: C[Si](C)(CCCC1=CC=CC=C1)Cl
Molecular Formula: C11H17ClSi
Molecular Weight: 212.79 g/mol

Chlorodimethyl(3-phenylpropyl)silane

CAS No.: 17146-09-7

Cat. No.: VC21020280

Molecular Formula: C11H17ClSi

Molecular Weight: 212.79 g/mol

* For research use only. Not for human or veterinary use.

Chlorodimethyl(3-phenylpropyl)silane - 17146-09-7

Specification

CAS No. 17146-09-7
Molecular Formula C11H17ClSi
Molecular Weight 212.79 g/mol
IUPAC Name chloro-dimethyl-(3-phenylpropyl)silane
Standard InChI InChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Standard InChI Key ASSMBLOISZSMMP-UHFFFAOYSA-N
SMILES C[Si](C)(CCCC1=CC=CC=C1)Cl
Canonical SMILES C[Si](C)(CCCC1=CC=CC=C1)Cl

Introduction

Structural Information and Chemical Properties

Molecular Structure and Identifiers

Chlorodimethyl(3-phenylpropyl)silane has a molecular structure consisting of a central silicon atom bonded to two methyl groups, a 3-phenylpropyl chain, and a chlorine atom. The 3-phenylpropyl group provides a spacer between the silicon center and the aromatic ring, influencing both the reactivity and physical properties of the compound .

Table 1: Chemical Identifiers of Chlorodimethyl(3-phenylpropyl)silane

ParameterValue
CAS Number17146-09-7
Molecular FormulaC11H17ClSi
Molecular Weight212.79 g/mol
SMILESCSi(CCCC1=CC=CC=C1)Cl
InChIInChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
InChIKeyASSMBLOISZSMMP-UHFFFAOYSA-N
MDL NumberMFCD00049281
PubChem CID86971

Physical and Chemical Properties

Chlorodimethyl(3-phenylpropyl)silane is a clear liquid at room temperature with specific physical and chemical properties that influence its handling, storage, and applications in various chemical processes.

Table 2: Physical and Chemical Properties of Chlorodimethyl(3-phenylpropyl)silane

PropertyValue
Physical StateLiquid
ColorColorless to Light yellow to Light orange
Melting Point<0°C
Boiling Point75°C (at 0.5 mm Hg)
Density0.963 g/cm³
Refractive Index1.5010-1.5030
Flash Point103°C
Hydrolytic Sensitivity8: reacts rapidly with moisture, water, protic solvents

Synthesis Methods

Regioselective Hydrosilylation

One of the most efficient methods for synthesizing chlorodimethyl(3-phenylpropyl)silane is through the regioselective hydrosilylation of allylbenzene. This reaction involves the addition of dimethylchlorosilane (HSiMe2Cl) across the carbon-carbon double bond of allylbenzene in the presence of a platinum catalyst, specifically a system consisting of H2PtCl6 and triphenylphosphine (P(C6H5)3) .

The reaction proceeds with high regioselectivity, yielding the desired product with the silicon atom attached to the terminal carbon of the former alkene, resulting in the 3-phenylpropyl chain . This synthetic route provides a straightforward method to prepare the compound in good yields under controlled conditions.

Grignard Reaction Approach

An alternative synthetic route involves the reaction of dimethylchlorosilane with 3-phenylpropylmagnesium bromide, a Grignard reagent. This reaction typically takes place under inert atmosphere conditions to prevent moisture interference, which would degrade both the Grignard reagent and the chlorosilane product.

The reaction conditions often require careful temperature control due to the exothermic nature of the reaction. The initial formation of the Grignard reagent from 3-phenylpropyl bromide and magnesium, followed by its reaction with dimethylchlorosilane, provides an effective route to chlorodimethyl(3-phenylpropyl)silane.

Industrial Production Methods

In industrial settings, the production of chlorodimethyl(3-phenylpropyl)silane involves large-scale reactors with precise control over temperature, pressure, and atmosphere. The process typically includes purification steps, such as distillation, to achieve the desired purity levels required for commercial applications.

The industrial synthesis often focuses on optimizing reaction conditions to maximize yield while minimizing the formation of side products, ensuring cost-effective production of high-purity material. These considerations become particularly important when scaling up laboratory procedures to meet commercial demand.

Chemical Reactivity and Reactions

Hydrolysis Reactions

One of the most characteristic reactions of chlorodimethyl(3-phenylpropyl)silane is its rapid hydrolysis when exposed to moisture or water. This reaction leads to the formation of silanols and hydrochloric acid as products. The initial hydrolysis product, dimethyl(3-phenylpropyl)silanol, can undergo further condensation reactions with other silanol molecules to form disiloxanes and eventually polysiloxanes if the reaction continues uncontrolled.

The high reactivity toward hydrolysis necessitates careful handling in dry environments and the use of anhydrous solvents during chemical transformations involving this compound .

Nucleophilic Substitution Reactions

Chlorodimethyl(3-phenylpropyl)silane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, and thiols. These reactions typically follow an SN2-type mechanism at the silicon center, resulting in the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds.

The reactivity in these substitution reactions makes chlorodimethyl(3-phenylpropyl)silane a versatile precursor for the preparation of functionalized organosilicon compounds with diverse applications in materials science and organic synthesis.

Cross-Coupling Reactions

Recent advances in transition metal-catalyzed reactions have expanded the utility of chlorosilanes, including chlorodimethyl(3-phenylpropyl)silane, in cross-coupling reactions. Particularly noteworthy is the cobalt-catalyzed cross-electrophile coupling with alkynyl sulfides, which provides an efficient route to alkynylsilanes .

This reaction involves the activation of the chlorosilane by a cobalt catalyst, facilitating the coupling with alkynyl sulfides to form new carbon-silicon bonds. The method tolerates various functional groups and offers a valuable approach to synthesizing structurally diverse organosilicon compounds .

Applications in Research and Industry

Synthetic Organic Chemistry

ParameterClassification/Information
Signal WordDanger
PictogramCorrosion (GHS05)
GHS Hazard StatementsH290: Corrosive to Metals
H314: Skin corrosion/irritation
Hydrolytic Sensitivity8: reacts rapidly with moisture, water, protic solvents

Recent Research Developments

Cobalt-Catalyzed Cross-Electrophile Coupling

A significant recent advancement involving chlorosilanes such as chlorodimethyl(3-phenylpropyl)silane is the development of cobalt-catalyzed cross-electrophile coupling with alkynyl sulfides. This methodology represents an efficient approach to the synthesis of alkynylsilanes, which are valuable intermediates in organic synthesis .

The reaction proceeds efficiently with a broad range of unactivated chlorosilanes and alkynyl sulfides, tolerating various functional groups including electrophilic moieties like alkyl chlorides. This synthetic approach provides access to structurally diverse alkynylsilanes in good yields, expanding the toolkit available for the preparation of silicon-containing compounds .

Synthetic Utility of Alkynylsilanes

The alkynylsilanes prepared from chlorosilanes through cobalt-catalyzed cross-electrophile coupling have demonstrated significant synthetic utility. For example, these compounds can undergo tetrabutylammonium fluoride-catalyzed addition to trifluoromethyl ketones, producing CF3-substituted tertiary propargylic alcohols .

Additionally, copper-catalyzed three-component coupling reactions involving these alkynylsilanes provide access to complex molecular structures. These transformations highlight the value of silicon-containing intermediates in the construction of diverse chemical architectures with potential applications in pharmaceuticals and materials science .

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